molecular formula C13H14O2 B8353787 3-(2-Formylphenoxy)cyclohexene

3-(2-Formylphenoxy)cyclohexene

Cat. No.: B8353787
M. Wt: 202.25 g/mol
InChI Key: YVBANCSGRQHWLC-UHFFFAOYSA-N
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Description

3-(2-Formylphenoxy)cyclohexene is a cyclohexene derivative featuring a 2-formylphenoxy substituent at the 3-position of the cyclohexene ring. The formyl group (–CHO) and phenoxy (–OPh) moieties confer unique electronic and steric properties, influencing its reactivity, solubility, and applications. While direct references to this compound are absent in the provided evidence, analogous cyclohexene derivatives (e.g., trifluoromethyl-, bromomethyl-, and carboxaldehyde-substituted variants) offer insights into its behavior. Such compounds are often intermediates in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity .

Properties

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

2-cyclohex-2-en-1-yloxybenzaldehyde

InChI

InChI=1S/C13H14O2/c14-10-11-6-4-5-9-13(11)15-12-7-2-1-3-8-12/h2,4-7,9-10,12H,1,3,8H2

InChI Key

YVBANCSGRQHWLC-UHFFFAOYSA-N

Canonical SMILES

C1CC=CC(C1)OC2=CC=CC=C2C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Cyclohexene Derivatives

Structural and Substituent Effects

The substituent at the 3-position of cyclohexene significantly impacts molecular conformation and reactivity. Key comparisons include:

3-(Trifluoromethyl)cyclohexene
  • Structure : A trifluoromethyl (–CF₃) group introduces strong electron-withdrawing effects.
  • Reactivity : Enhances electrophilic substitution and diastereoselective epoxidation due to inductive effects. For example, the CF₃ group in 47 (Fig. S14, ) facilitates stereoselective oxidation to epoxides, critical for medicinal chemistry applications .
  • Applications : Building blocks for drug candidates requiring chiral centers .
3-(Bromomethyl)cyclohexene
  • Structure : A bromomethyl (–CH₂Br) group provides a reactive site for nucleophilic substitution.
  • Reactivity : Bromine acts as a leaving group, enabling alkylation or cross-coupling reactions. Its molecular weight (175.07 g/mol) and logP (2.8) suggest moderate hydrophobicity .
  • Applications : Intermediate in synthesizing polymers or functionalized cyclohexanes .
3-[2-(3,3-Dimethyl-2-oxiranyl)ethyl]-3-cyclohexene-1-carboxaldehyde
  • Structure : Combines a carboxaldehyde (–CHO) and an epoxyethyl chain.
  • Reactivity : The aldehyde group participates in condensation reactions, while the epoxide enables ring-opening polymerization. This dual functionality supports applications in resins and coatings .
3-(2-Formylphenoxy)cyclohexene
  • Structure: The formylphenoxy group combines electron-withdrawing (–CHO) and electron-donating (–OPh) effects, creating a polarized structure.
  • Reactivity: Expected to undergo aldol condensations (via –CHO) and nucleophilic aromatic substitution (via –OPh).

Physical and Analytical Properties

Property 3-(Trifluoromethyl)cyclohexene 3-(Bromomethyl)cyclohexene 3-[2-(3,3-Dimethyl-2-oxiranyl)ethyl]-3-cyclohexene-1-carboxaldehyde This compound (Inferred)
Molecular Weight (g/mol) ~175 (analogous complex) 175.07 ~250 (estimated) ~216 (calculated)
Boiling Point Not reported Not reported Not reported High (due to polar –CHO and –OPh groups)
Key Functional Groups –CF₃ –CH₂Br –CHO, epoxide –CHO, –OPh
LogP ~2.8 (estimated) 2.8 ~1.5 (estimated) ~2.5 (estimated)

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